molecular formula C11H9N3 B3058964 1H-Imidazo(4,5-f)quinoline, 2-methyl- CAS No. 93201-85-5

1H-Imidazo(4,5-f)quinoline, 2-methyl-

Cat. No.: B3058964
CAS No.: 93201-85-5
M. Wt: 183.21 g/mol
InChI Key: IUQHRMZIDYAPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Imidazo(4,5-f)quinoline, 2-methyl-” is a chemical compound with the molecular formula C11H9N3 . It is also known as 2-Amino-3-Methyl-3H-Imidazo [4,5-F]Quinoline .


Synthesis Analysis

The synthesis of “1H-Imidazo(4,5-f)quinoline, 2-methyl-” and its derivatives has been reported in several studies. For instance, one study reported the synthesis of 2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline by the Weidenhagen reaction of quinoline-5,6-diamine with thiophene-2-carbaldehyde . Another study reported the synthesis of 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline by the Weidenhagen reaction of quinoline-5,6-diamine with furfural .


Molecular Structure Analysis

The molecular structure of “1H-Imidazo(4,5-f)quinoline, 2-methyl-” can be analyzed using various spectroscopic techniques. For instance, the 1H and 13C NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “1H-Imidazo(4,5-f)quinoline, 2-methyl-” can be complex and depend on the specific conditions. For example, its methylation in the system KOH-DMSO gave isomeric 1-methyl-2-(2-thienyl)-1H- and 3-methyl-2-(2-thienyl)-3H-imidazo[4,5-f]quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Imidazo(4,5-f)quinoline, 2-methyl-” include a molecular weight of 169.19 , a melting point of 212-214°C , and a density of 1.2366 (rough estimate) .

Scientific Research Applications

Synthesis and Chemical Transformations

1H-Imidazo(4,5-f)quinoline derivatives, including 2-methyl variants, are subjects of extensive research in organic chemistry, focusing on their synthesis and subsequent chemical transformations. For instance, Aleksandrov et al. (2012) synthesized 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline, demonstrating its potential for electrophilic substitution reactions, which could be useful in creating new chemical entities (Aleksandrov, El’chaninov, & Dedeneva, 2012).

Molecular Structure Studies

Research by Kettmann et al. (2002) on 1-methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride monohydrate, a related compound, delved into the molecular structure, providing insights into the planarity and molecular interactions within this class of compounds. Such studies are crucial for understanding the chemical behavior of these molecules (Kettmann, Lokaj, Milata, Saloň, & Hasan, 2002).

Antimicrobial Activity

Imidazoquinoline derivatives have been evaluated for their antimicrobial properties. Vodela and Chakravarthula (2016) synthesized novel quinoline-based imidazoles, including 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinoline, and assessed their antimicrobial activities. Such studies underscore the potential of these compounds in developing new antimicrobial agents (Vodela & Chakravarthula, 2016).

Analytical Applications

Imidazoquinolines, including their methylated forms, have been utilized in analytical chemistry. For example, Richling et al. (1999) included 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline in their analysis of heterocyclic aromatic amines in food products using high-resolution gas chromatography-mass spectrometry. This highlights the role of these compounds in analytical methods for food safety and quality control (Richling, Kleinschnitz, & Schreier, 1999).

Pharmacological Research

Gerster et al. (2005) explored the synthesis and structure-activity relationships of 1H-imidazo[4,5-c]quinolines, leading to the discovery of compounds like imiquimod. These molecules were found to induce the production of cytokines, particularly interferon, highlighting their potential in antiviral and immunomodulatory therapies (Gerster et al., 2005).

Future Directions

The future directions for the study of “1H-Imidazo(4,5-f)quinoline, 2-methyl-” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, its potential as a pharmacophore in antimicrobial tests could be further investigated .

Properties

IUPAC Name

2-methyl-3H-imidazo[4,5-f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQHRMZIDYAPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239333
Record name 1H-Imidazo(4,5-f)quinoline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93201-85-5
Record name 1H-Imidazo(4,5-f)quinoline, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093201855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-f)quinoline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo(4,5-f)quinoline, 2-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Imidazo(4,5-f)quinoline, 2-methyl-
Reactant of Route 3
Reactant of Route 3
1H-Imidazo(4,5-f)quinoline, 2-methyl-
Reactant of Route 4
Reactant of Route 4
1H-Imidazo(4,5-f)quinoline, 2-methyl-
Reactant of Route 5
Reactant of Route 5
1H-Imidazo(4,5-f)quinoline, 2-methyl-
Reactant of Route 6
Reactant of Route 6
1H-Imidazo(4,5-f)quinoline, 2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.